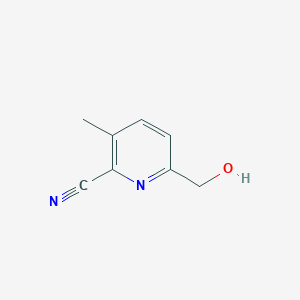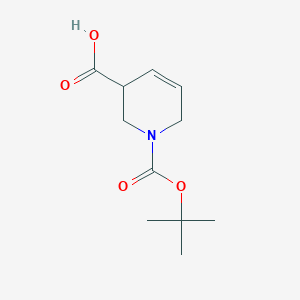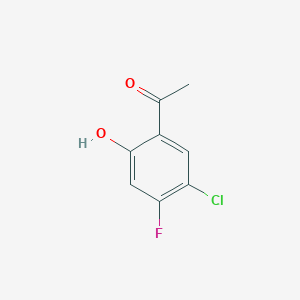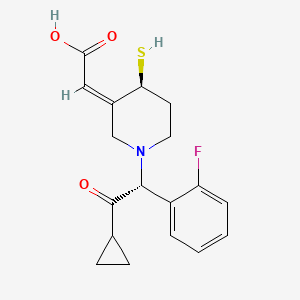
4-((Trimethylsilyl)ethynyl)pyridin-2-amine
Overview
Description
4-((Trimethylsilyl)ethynyl)pyridin-2-amine (4-TEP) is an organic compound that has been studied for its potential applications in various scientific fields. It has a wide range of applications, from synthesis methods to biochemical and physiological effects.
Scientific Research Applications
4-((Trimethylsilyl)ethynyl)pyridin-2-amine has a wide range of applications in scientific research. It has been used as a chemical reagent in organic synthesis, as a catalyst in organic reactions, and as a fluorescent probe for the detection of specific molecules. It has also been used as a ligand in coordination chemistry, as a building block in the synthesis of polymers, and as a drug delivery system for the targeted delivery of drugs to specific cells.
Mechanism of Action
4-((Trimethylsilyl)ethynyl)pyridin-2-amine is an organic compound that acts as a ligand in coordination chemistry. It binds to metal ions, such as palladium and copper, and forms complexes that can be used in various organic reactions. The binding of 4-((Trimethylsilyl)ethynyl)pyridin-2-amine to metal ions is mediated by hydrogen bonds and electrostatic interactions.
Biochemical and Physiological Effects
4-((Trimethylsilyl)ethynyl)pyridin-2-amine has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the production of nitric oxide, a molecule that plays an important role in many physiological processes. It has also been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines, which are molecules that play a role in the immune response.
Advantages and Limitations for Lab Experiments
4-((Trimethylsilyl)ethynyl)pyridin-2-amine has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and purify, and it is relatively non-toxic. It is also a versatile compound that can be used in a wide range of organic reactions. However, 4-((Trimethylsilyl)ethynyl)pyridin-2-amine also has some limitations. It is not very soluble in water, and it is not very soluble in organic solvents. This can make it difficult to use in some laboratory experiments.
Future Directions
There are several potential future directions for 4-((Trimethylsilyl)ethynyl)pyridin-2-amine research. It could be used to develop new catalysts for organic reactions, or to develop new drug delivery systems for targeted drug delivery. It could also be used to develop new fluorescent probes for the detection of specific molecules. Additionally, it could be used to study the effects of 4-((Trimethylsilyl)ethynyl)pyridin-2-amine on biochemical and physiological processes, such as inflammation and the immune response. Finally, it could be used to develop new polymers and materials with novel properties.
properties
IUPAC Name |
4-(2-trimethylsilylethynyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILAMTLBCGNNLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3331915.png)



![[1-[2-[(4-formylbenzoyl)-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B3331935.png)

![2-[N-[2-[7-Chloro-1-(tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]thiazol-4-ylmethyl]-N-isopropylamino]ethanol](/img/structure/B3331963.png)

![N-[(2S)-6,8-Difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-L-norvaline](/img/structure/B3331972.png)
![(3R,4R,4aS,5R)-6-({(3S,5S)-5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-3,5-dimethyl-1-oxo-3,4,4a,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazine-4,7-dicarboxylic acid](/img/structure/B3331990.png)


